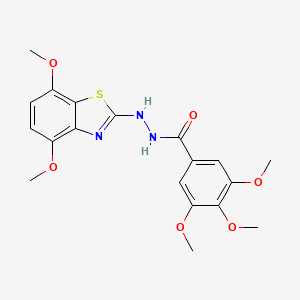

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential as anticancer agents due to their ability to modulate antitumor properties through various substitutions on the benzothiazole scaffold . Additionally, these compounds have been investigated for their antimicrobial properties, targeting multidrug efflux pumps and showing promising antibacterial and antifungal activities .

Synthesis Analysis

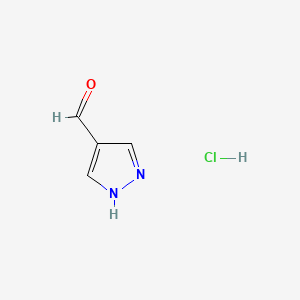

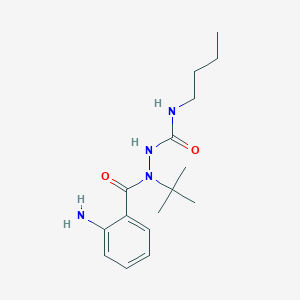

The synthesis of benzothiazole derivatives typically involves the reaction of substituted benzaldehydes with secondary amines, followed by a series of reactions with other reagents such as ethyl chloroacetate, hydrazine hydrate, and various catalysts to form the desired acylhydrazone derivatives . The synthesis process is carefully designed to introduce specific substituents that enhance the biological activity of the final compound. For instance, the synthesis of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide would likely involve similar steps, with the introduction of methoxy groups at specific positions to achieve the desired chemical structure.

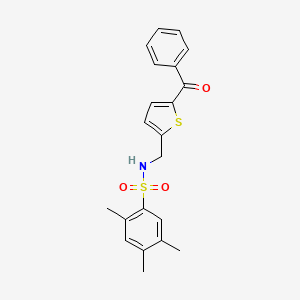

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of planar aromatic rings, which can influence the biological activity of the compounds. For example, the dihedral angles between the planar aromatic rings can affect the ability of the molecules to interact with biological targets . The presence of substituents such as methoxy groups can also impact the electronic structure and reactivity of the molecules .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents and the conditions they are exposed to. For example, the presence of fluorine atoms can lead to selective inhibitory activity against certain cancer cell lines . Additionally, the introduction of boryl groups can result in chromic behavior, with the ability to form reversible intramolecular B-N coordination bonds that respond to external stimuli such as temperature and mechanical forces .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. The introduction of methoxy groups can enhance the solubility of the compounds, which is beneficial for their biological activity . The crystal structure and intermolecular hydrogen bonding can also affect the stability and reactivity of the compounds . Furthermore, the electronic structure, as determined by spectroscopic methods and theoretical calculations, can provide insights into the reactivity and potential biological activity of the molecules .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Benzothiazoles, including derivatives of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, have shown potent antimicrobial properties. A study by Abbas et al. (2014) focused on synthesizing various derivatives and testing their antimicrobial effectiveness (Abbas et al., 2014).

- Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which demonstrated significant antibacterial activities against various strains including E. coli and Staphylococcus aureus (Obasi et al., 2017).

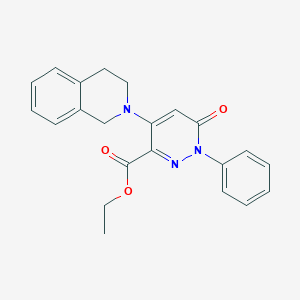

Anticancer Properties

- Research by Osmaniye et al. (2018) indicated that certain benzothiazole derivatives can act as effective anticancer agents. This study synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines (Osmaniye et al., 2018).

Synthesis and Characterization

- The study by Atta et al. (2002) focused on the synthesis of benzofuran derivatives with potential biological activity, showcasing the versatility of benzothiazole compounds in synthesizing various biologically active derivatives (Atta et al., 2002).

- Sirisoma et al. (2009) discovered a series of N'-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers, including derivatives of the compound , highlighting their potential in medicinal chemistry (Sirisoma et al., 2009).

Corrosion Inhibition

- Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating their utility in industrial applications (Hu et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-24-11-6-7-12(25-2)17-15(11)20-19(29-17)22-21-18(23)10-8-13(26-3)16(28-5)14(9-10)27-4/h6-9H,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQMIEYSFOMGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3005181.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

![N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3005193.png)

![(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3005197.png)

![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)

![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)